4-(4-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE
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Overview
Description
4-(4-Fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and synthetic organic chemistry . This compound, like other quinazoline derivatives, is characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring, with various substituents that can modulate its biological activity .
Mechanism of Action
Target of Action
The primary target of this compound is ULK1 , an autophagy initiation kinase . ULK1 plays a crucial role in the development and progression of non-small cell lung cancer (NSCLC) . The compound is a derivative of quinazoline, a heterocyclic compound known for its broad range of biological activities .
Mode of Action
It is believed to inhibit ulk1, thereby affecting the autophagy process . Quinazoline derivatives are known to interact with their targets through various intermolecular interactions .
Biochemical Pathways
The compound affects the autophagy pathway, a conserved catabolic process where cells degrade and recycle their cytoplasmic constituents . By inhibiting ULK1, the compound may disrupt this pathway, leading to potential anti-proliferative effects .
Pharmacokinetics
Quinazoline derivatives are generally known for their broad spectrum of pharmacological activities and minimal side effects
Result of Action
The compound’s inhibition of ULK1 can lead to anti-proliferative effects, particularly against NSCLC . This suggests that the compound may have potential as an anticancer agent .
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzophenone with 4-fluoroaniline, followed by cyclization and thiation reactions . The reaction conditions typically include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or phosphoric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-(4-Fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .
Scientific Research Applications
4-(4-Fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(4-Fluorophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione can be compared with other quinazoline derivatives, such as:
Gefitinib: Another anticancer agent that inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific substituents, which can modulate its biological activity and selectivity towards different molecular targets .
Properties
IUPAC Name |
4-(4-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-23-14-7-9-15-12(10-14)4-8-16-17(21-19(24)22-18(15)16)11-2-5-13(20)6-3-11/h2-3,5-7,9-10,17H,4,8H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKPSVVFUXDPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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